molecular formula C8H10FNO2 B3247197 (2-Ethoxy-5-fluoropyridin-4-yl)methanol CAS No. 1809158-12-0

(2-Ethoxy-5-fluoropyridin-4-yl)methanol

Cat. No.: B3247197
CAS No.: 1809158-12-0
M. Wt: 171.17 g/mol
InChI Key: QYEMTUDWAKUSJG-UHFFFAOYSA-N
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Description

(2-Ethoxy-5-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C8H10FNO2 and a molecular weight of 171.17 g/mol . It is characterized by the presence of an ethoxy group, a fluorine atom, and a methanol group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-5-fluoropyridin-4-yl)methanol typically involves the reaction of 2-ethoxy-5-fluoropyridine with formaldehyde and a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-5-fluoropyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or phosphorus tribromide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 2-ethoxy-5-fluoropyridine-4-carboxylic acid, while substitution of the fluorine atom can produce 2-ethoxy-5-chloropyridin-4-yl)methanol .

Scientific Research Applications

(2-Ethoxy-5-fluoropyridin-4-yl)methanol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (2-Ethoxy-5-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine groups play a crucial role in modulating the compound’s binding affinity and activity. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Ethoxy-5-fluoropyridin-4-yl)methanol include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

(2-ethoxy-5-fluoropyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-4,11H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEMTUDWAKUSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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